![molecular formula C28H21NO4 B4303102 12-(2H-1,3-BENZODIOXOL-5-YL)-3-(FURAN-2-YL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE](/img/structure/B4303102.png)
12-(2H-1,3-BENZODIOXOL-5-YL)-3-(FURAN-2-YL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE
Overview
Description
12-(1,3-Benzodioxol-5-yl)-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a furan ring, and a tetrahydrobenzo[a]acridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(2H-1,3-BENZODIOXOL-5-YL)-3-(FURAN-2-YL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and furan intermediates, which are then coupled with the tetrahydrobenzo[a]acridinone core through a series of condensation and cyclization reactions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as ethanol or dichloromethane. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully or partially hydrogenated compounds
Scientific Research Applications
12-(1,3-Benzodioxol-5-yl)-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 12-(2H-1,3-BENZODIOXOL-5-YL)-3-(FURAN-2-YL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanol: A simpler compound with a benzodioxole ring and an ethanol group.
(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide: A compound with a benzodioxole ring and a prop-2-enamide group.
3-Benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide: A compound with a benzodioxole ring and a diphenylpropenamide group.
Uniqueness
12-(1,3-Benzodioxol-5-yl)-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is unique due to its complex structure, which combines multiple aromatic and heterocyclic rings
Properties
IUPAC Name |
12-(1,3-benzodioxol-5-yl)-9-(furan-2-yl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO4/c30-22-13-18(23-6-3-11-31-23)12-21-28(22)26(17-8-10-24-25(14-17)33-15-32-24)27-19-5-2-1-4-16(19)7-9-20(27)29-21/h1-11,14,18,26,29H,12-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRJQLJGTOIGFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=C(C2C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6C=C3)C7=CC=CO7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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